1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
CAS No.: 77880-59-2
Cat. No.: VC4126772
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77880-59-2 |
|---|---|
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | 1,7-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
| Standard InChI | InChI=1S/C10H10O4/c1-9-3-4-10(2,14-9)6-5(9)7(11)13-8(6)12/h3-6H,1-2H3 |
| Standard InChI Key | GGKZQSNCAIFSGT-UHFFFAOYSA-N |
| SMILES | CC12C=CC(O1)(C3C2C(=O)OC3=O)C |
| Canonical SMILES | CC12C=CC(O1)(C3C2C(=O)OC3=O)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
The compound’s IUPAC name, 1,7-dimethyl-4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, delineates a tricyclic system comprising a bicyclo[5.2.1]decene scaffold fused with two oxygen-containing rings (dioxolane and oxetane) and two ketone groups. Key features include:
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Tricyclic backbone: A decene framework with bridgehead methyl groups at positions 1 and 7.
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Oxygen heterocycles: A 4,10-dioxa system (dioxolane) and an oxetane ring (3,5-dione).
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Stereochemical complexity: The stereochemistry at bridgehead carbons (C1 and C7) influences molecular conformation, as evidenced by NMR studies of related compounds .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀O₄ | |
| Molecular Weight | 194.18 g/mol | |
| CAS Registry Number | 77880-59-2 | |
| SMILES | CC12C=CC(O1)(C3C2C(=O)OC3=O)C | |
| XLogP3 | 1.2 (estimated) |
Spectroscopic Characterization
While direct spectral data for the 1,7-dimethyl derivative remains sparse, analogs like 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (CAS 5426-09-5) provide reference benchmarks:
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¹H NMR: Signals at δ 5.8–6.2 ppm correlate with the ene proton, while methyl groups resonate near δ 1.2–1.5 ppm .
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¹³C NMR: Carbonyl carbons (C3, C5) appear at δ 170–175 ppm, with bridgehead carbons (C1, C7) near δ 40–50 ppm .
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Mass Spectrometry: Base peaks at m/z 166 (M⁺) for the non-methylated analog suggest stability of the tricyclic core under electron ionization .
Synthesis and Functionalization Strategies
Cycloaddition Approaches
The synthesis of tricyclic dioxa systems often leverages dipolar cycloadditions. For example, 3-oxidopyrylium salts have been employed to construct the 2,7-dioxatricyclo[4.2.1.0³,⁸]nonane skeleton via [5+2] cycloadditions, a method adaptable to the title compound . Key steps include:
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Generation of oxidopyrylium intermediates from pyranone precursors.
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Regioselective [5+2] cycloaddition with alkenes to form the bicyclic core.
Methylation and Derivative Synthesis
Introducing methyl groups at C1 and C7 likely involves:
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Alkylation of enolates: Using methyl iodide or dimethyl sulfate to functionalize bridgehead positions.
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Stereochemical control: Chiral auxiliaries or asymmetric catalysis to dictate methyl group orientation, critical for biological activity.
Table 2: Synthetic Precursors and Reagents
| Precursor | Role | Target Step |
|---|---|---|
| 3-Oxidopyrylium salts | Dipolar cycloaddition partner | Core skeleton assembly |
| Methyl triflate | Methylating agent | Bridgehead functionalization |
| LDA (Lithium Diisopropylamide) | Base for enolate formation | Ketone activation |
Future Research Directions
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Stereoselective synthesis: Developing asymmetric routes to access enantiopure forms for pharmacological testing.
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Structure-activity relationships (SAR): Systematic modification of methyl groups and ketone positions to optimize bioactivity.
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Computational modeling: DFT studies to predict reactivity and interaction with biological targets like enzyme active sites.
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